
6-ブロモ-1-メチル-1H-インドール-3-カルボン酸
説明
“6-bromo-1-methyl-1H-indole-3-carboxylic acid” is a derivative of indole . In the molecule, the dihedral angle between the –COOH group and the ring system is 6 (4)° . In the crystal, pairs of O—H⋯O hydrogen bonds link the molecules into inversion dimers and these dimers are connected via N—H⋯O hydrogen bonds to form layers parallel to the (-101) plane .
Synthesis Analysis
The synthesis of indole derivatives has been a significant area of research due to their prevalence in natural products and drugs . A concise, regioselective, and highly efficient strategy for the construction of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid has been developed through trifluoroacetylated indole driven hydrolysis . The protocol has the advantage of selectively directing bromine substituent on one position .Molecular Structure Analysis
The molecular structure of “6-bromo-1-methyl-1H-indole-3-carboxylic acid” is characterized by a dihedral angle of 6 (4)° between the –COOH group and the ring system .Chemical Reactions Analysis
Indole derivatives, including “6-bromo-1-methyl-1H-indole-3-carboxylic acid”, have been key intermediates for the preparation of biologically active compounds and indole alkaloids . Their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .科学的研究の応用
抗ウイルス剤
インドール誘導体は、顕著な抗ウイルス活性を示すことが報告されています。 例えば、特定のインドール系化合物は、インフルエンザAウイルスやその他のウイルスに対する阻害活性を示しています 。 「6-ブロモ-1-メチル-1H-インドール-3-カルボン酸」の構造的特徴は、ウイルスタンパク質への親和性を高めるように修飾することができ、潜在的に新しい抗ウイルス薬の開発につながります。
抗炎症用途
インドール核は、多くの抗炎症剤に共通の特徴です。 特定の炎症性経路に作用することにより、「6-ブロモ-1-メチル-1H-インドール-3-カルボン酸」の誘導体を合成して、強力な抗炎症薬を創製することができ、関節炎や喘息などの疾患の治療に役立ちます .
抗がん研究
インドール化合物は、抗がん特性を持つことが知られています。 「6-ブロモ-1-メチル-1H-インドール-3-カルボン酸」に見られる臭素化インドール環は、新しい抗がん剤の設計と合成に利用できます。 これらの化合物は、特定のがん細胞株または腫瘍の増殖と転移に関与するメカニズムを標的にすることができます .
抗菌活性
インドール骨格は、抗菌特性にも関連付けられています。 「6-ブロモ-1-メチル-1H-インドール-3-カルボン酸」の誘導体は、さまざまな細菌や真菌の増殖を阻害する可能性を探求することができ、抗生物質や抗真菌研究の分野に貢献します .
神経保護効果
インドール誘導体は、アルツハイマー病やパーキンソン病などの疾患にとって重要な神経保護に有望な結果を示しています。 「6-ブロモ-1-メチル-1H-インドール-3-カルボン酸」の研究は、神経機能の維持と神経変性疾患の予防に役立つ神経保護薬の開発につながる可能性があります .
酵素阻害
インドール系化合物は、さまざまな生化学的経路で酵素阻害剤として頻繁に使用されます。 “6-ブロモ-1-メチル-1H-インドール-3-カルボン酸”は、細胞シグナル伝達と代謝において重要な役割を果たすキナーゼなどの酵素を標的とする阻害剤の合成の出発点となる可能性があります .
作用機序
Target of Action
Indole derivatives, to which this compound belongs, are known to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The interaction of these compounds with their targets can lead to the inhibition or activation of these targets, resulting in the observed biological effects .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways . For example, some indole derivatives have been shown to inhibit the influenza A virus and Coxsackie B4 virus . The downstream effects of these interactions can include the inhibition of viral replication and the reduction of viral load .
Result of Action
Indole derivatives are known to have various biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
生化学分析
Biochemical Properties
6-bromo-1-methyl-1H-indole-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interactions with proteins and other biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions, which influence its binding affinity and specificity .
Cellular Effects
6-bromo-1-methyl-1H-indole-3-carboxylic acid exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can modulate the activity of key signaling molecules, leading to alterations in downstream signaling cascades. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 6-bromo-1-methyl-1H-indole-3-carboxylic acid involves its interactions with specific biomolecules at the molecular level. The compound binds to target enzymes and proteins through hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition or activation . These binding interactions can result in conformational changes in the target biomolecules, thereby modulating their activity. Additionally, 6-bromo-1-methyl-1H-indole-3-carboxylic acid can influence gene expression by binding to regulatory elements in the genome, leading to changes in transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-bromo-1-methyl-1H-indole-3-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to 6-bromo-1-methyl-1H-indole-3-carboxylic acid has been associated with alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings .
Dosage Effects in Animal Models
The effects of 6-bromo-1-methyl-1H-indole-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects on cellular function and metabolism . At higher doses, it can induce toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal biological activity without causing toxicity .
Metabolic Pathways
6-bromo-1-methyl-1H-indole-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can modulate the activity of key metabolic enzymes, leading to changes in the overall metabolic profile of cells . Additionally, it can influence the levels of specific metabolites, thereby affecting cellular energy balance and homeostasis .
Transport and Distribution
The transport and distribution of 6-bromo-1-methyl-1H-indole-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is also affected by its physicochemical properties, such as solubility and membrane permeability .
Subcellular Localization
6-bromo-1-methyl-1H-indole-3-carboxylic acid exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its biological activity . Its localization is critical for its function, as it ensures that the compound interacts with its target biomolecules in the appropriate cellular context .
特性
IUPAC Name |
6-bromo-1-methylindole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-12-5-8(10(13)14)7-3-2-6(11)4-9(7)12/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUKAQJZFKJZBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


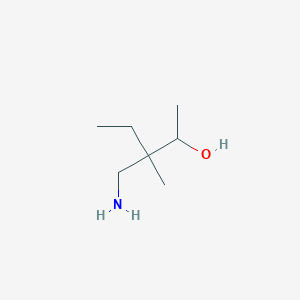
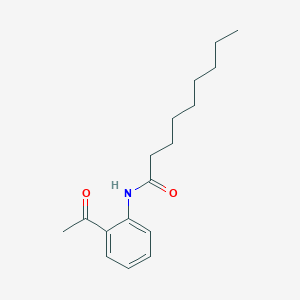


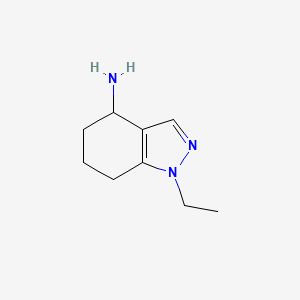
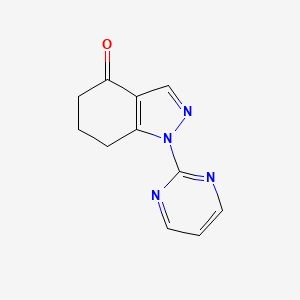
amine](/img/structure/B1374211.png)
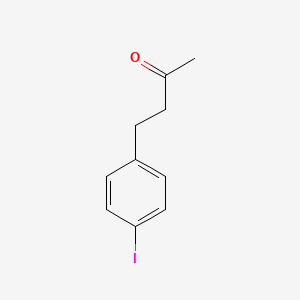
![2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1374214.png)
![[1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol](/img/structure/B1374215.png)
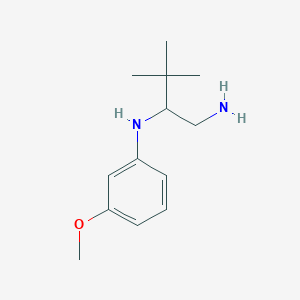
![2-[1-(Methanesulfonylmethyl)cyclopropyl]acetic acid](/img/structure/B1374219.png)


